Z-9-Hexadecen-1-ol acetate Z-9-Hexadecen-1-ol acetate
Brand Name: Vulcanchem
CAS No.: 34010-20-3
VCID: VC0013443
InChI: InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
SMILES: CCCCCCC=CCCCCCCCCOC(=O)C
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Z-9-Hexadecen-1-ol acetate

CAS No.: 34010-20-3

VCID: VC0013443

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Z-9-Hexadecen-1-ol acetate - 34010-20-3

Description

Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is a long-chain fatty acid ester commonly found in pheromone blends of various insect species. This unsaturated fatty alcohol plays a crucial role in insect communication and mating behaviors, particularly in certain moth species. The compound interacts with olfactory receptors in insects, leading to behavioral changes. It's structural characteristics include a hydroxyl group (-OH) and an acetate group (-OCOCH₃), which influence its reactivity and interactions with biological systems.

This compound has significant biological activity, especially in insect communication and potential therapeutic applications. Z-9-Hexadecen-1-ol acetate can undergo oxidation to form corresponding aldehydes or carboxylic acids and can be reduced to form Z-9-Hexadecen-1-ol. It is unique due to its specific double bond position and acetate functional group, which confer distinct olfactory properties, making it effective in mimicking natural pheromone blends used by certain moth species. Studies also suggest that fatty acid esters, including oleyl acetate, may exhibit various bioactivities.

A similar compound is Cis-7-hexadecen-1-ol acetate, also known as hexalure, which is a powerful attractant for adult male pink bollworm moths . Z-9-Octadecenyl acetate has a similar structure and is found in different insect species.

CAS No. 34010-20-3
Product Name Z-9-Hexadecen-1-ol acetate
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name [(Z)-hexadec-9-enyl] acetate
Standard InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
Standard InChIKey VAKBQCYSUVICLV-HJWRWDBZSA-N
SMILES CCCCCCC=CCCCCCCCCOC(=O)C
Canonical SMILES CCCCCCC=CCCCCCCCCOC(=O)C
Synonyms hexadec-9-enyl acetate;Z9-16Ac;
PubChem Compound 5363285
Last Modified Aug 15 2023

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